2-(3-nitrophenyl)piperidine hydrochloride
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Overview
Description
2-(3-nitrophenyl)piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. The compound this compound is characterized by the presence of a nitrophenyl group attached to the piperidine ring, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)piperidine hydrochloride typically involves the nitration of phenylpiperidine followed by the formation of the hydrochloride salt. One common method includes the nitration of 3-phenylpiperidine using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position. The resulting 2-(3-nitrophenyl)piperidine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-nitrophenyl)piperidine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other functional groups.
Oxidation: The piperidine ring can undergo oxidation to form piperidone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(3-aminophenyl)piperidine hydrochloride.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Oxidation: Piperidone derivatives.
Scientific Research Applications
2-(3-nitrophenyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)piperidine hydrochloride is largely dependent on its chemical structure. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-nitrophenyl)piperidine hydrochloride
- 2-(2-nitrophenyl)piperidine hydrochloride
- 3-(3-nitrophenyl)piperidine hydrochloride
Uniqueness
2-(3-nitrophenyl)piperidine hydrochloride is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for targeted research and development.
Properties
CAS No. |
2770359-10-7 |
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Molecular Formula |
C11H15ClN2O2 |
Molecular Weight |
242.7 |
Purity |
95 |
Origin of Product |
United States |
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